molecular formula C16H20N2O5S2 B299535 N-benzyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide

N-benzyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide

Cat. No. B299535
M. Wt: 384.5 g/mol
InChI Key: FAIVQUSCMFOSOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide, also known as MSEA-NB, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of sulfonamide-based drugs and has been shown to exhibit promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of N-benzyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide involves the inhibition of various enzymes and proteins that are involved in the development and progression of various diseases. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the development of inflammation. N-benzyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide has also been shown to inhibit the activity of histone deacetylase (HDAC), which is a protein that is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-benzyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide has been shown to exhibit various biochemical and physiological effects in scientific research studies. It has been shown to inhibit the production of various inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-benzyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide has also been shown to induce apoptosis, which is a process of programmed cell death that plays a key role in the development and progression of cancer.

Advantages and Limitations for Lab Experiments

N-benzyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide exhibits several advantages for lab experiments, such as its high potency and selectivity. However, it also has some limitations, such as its poor solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of N-benzyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide. One potential direction is to investigate its potential therapeutic applications in the treatment of other diseases, such as Alzheimer’s disease and multiple sclerosis. Another potential direction is to develop new formulations of N-benzyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide that exhibit improved solubility and bioavailability. Additionally, future studies could investigate the potential synergistic effects of N-benzyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide with other drugs or compounds.

Synthesis Methods

N-benzyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis of N-benzyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide involves the reaction of 4-bromo-N-benzylbenzenesulfonamide with potassium thioacetate to form 4-(benzylthio)-N-benzylbenzenesulfonamide. This compound is then reacted with sodium hydride and methylsulfonyl chloride to form N-benzyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide.

Scientific Research Applications

N-benzyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide has been studied extensively for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties.

properties

Molecular Formula

C16H20N2O5S2

Molecular Weight

384.5 g/mol

IUPAC Name

N-benzyl-4-[2-(methanesulfonamido)ethoxy]benzenesulfonamide

InChI

InChI=1S/C16H20N2O5S2/c1-24(19,20)17-11-12-23-15-7-9-16(10-8-15)25(21,22)18-13-14-5-3-2-4-6-14/h2-10,17-18H,11-13H2,1H3

InChI Key

FAIVQUSCMFOSOB-UHFFFAOYSA-N

SMILES

CS(=O)(=O)NCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2

Canonical SMILES

CS(=O)(=O)NCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2

Origin of Product

United States

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